N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
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Overview
Description
N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a tetrahydroacridinecarboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the reaction of 4-aminoacetophenone with acridine-9-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acyl chloride, which then reacts with the amine group of 4-aminoacetophenone to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)quinoline-3-carboxamide: Similar in structure but with a quinoline moiety instead of tetrahydroacridine.
N-(4-acetylphenyl)maleic imide: Contains a maleic imide group instead of tetrahydroacridine.
Uniqueness
N-(4-acetylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is unique due to its tetrahydroacridine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .
Properties
CAS No. |
853319-52-5 |
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Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C22H20N2O2/c1-14(25)15-10-12-16(13-11-15)23-22(26)21-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)21/h2,4,6,8,10-13H,3,5,7,9H2,1H3,(H,23,26) |
InChI Key |
PAYRGZZXVZZOBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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